molecular formula C34H29NO6 B613463 (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid CAS No. 200616-18-8

(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid

Cat. No.: B613463
CAS No.: 200616-18-8
M. Wt: 547.61
InChI Key: YDZLVLICRXQATH-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C34H29NO6 and its molecular weight is 547.61. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-Glu-OFm, also known as (4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group in the peptide chain .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . It prevents the amine from reacting with other groups during the synthesis process .

Biochemical Pathways

The Fmoc group plays a crucial role in the peptide synthesis pathway . It protects the amine group during the synthesis process, allowing for the sequential addition of amino acids to the peptide chain . Once the peptide synthesis is complete, the Fmoc group is removed, unmasking the primary amine .

Result of Action

The primary result of Fmoc-Glu-OFm’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine group during synthesis, Fmoc-Glu-OFm helps ensure that the peptide chain is assembled correctly .

Action Environment

The action of Fmoc-Glu-OFm is influenced by the chemical environment during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH and the presence of other reactive groups can affect the stability and efficacy of Fmoc-Glu-OFm in peptide synthesis .

Properties

IUPAC Name

(4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLVLICRXQATH-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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